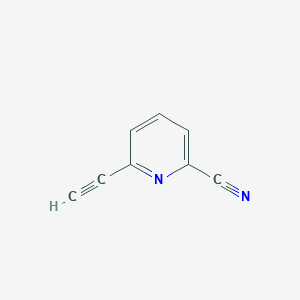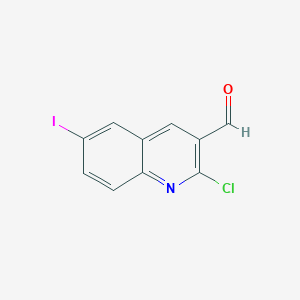
2-Chloro-6-iodoquinoline-3-carbaldehyde
Übersicht
Beschreibung
2-Chloro-6-iodoquinoline-3-carbaldehyde is a chemical compound with the molecular formula C10H5ClINO .
Synthesis Analysis
The synthesis of 2-chloroquinoline-3-carbaldehydes and related analogs has been extensively studied. The Meth-Cohn synthesis using Vilsmeier reagent (DMF + POCl3 or PCl5) upon heating is one of the commonly used methods . Another method involves the Combes/Conrad–Limpach reaction, which is the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde or 1,3-dialdehyde .Molecular Structure Analysis
The molecular structure of 2-Chloro-6-iodoquinoline-3-carbaldehyde consists of a quinoline ring system, which is a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
2-Chloroquinoline-3-carbaldehyde undergoes various chemical reactions. For instance, it can participate in multicomponent one-pot reactions . It can also undergo condensation reactions .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs have been highlighted, focusing on the synthesis of the quinoline ring systems and reactions to construct fused or binary quinoline-cord heterocyclic systems. These compounds' synthetic applications and biological evaluations are also illustrated, providing insights into their potential use in various scientific domains (Hamama et al., 2018).
Biological and Medicinal Applications
- Research into 2-chloroquinoline-3-carbaldehyde from 1979 to 1999 has shown its potential in synthesizing biologically important compounds. This review presents comprehensive data on the chemistry of 2-chloroquinoline-3-carbaldehyde, highlighting its relevance to organic and medicinal chemistry (Abdel-Wahab & Khidre, 2012).
- A study on the inhibition properties of 2-chloroquinoline derivatives, including 2-chloroquinoline-3-carbaldehyde, revealed their effectiveness as corrosion inhibitors for mild steel. The inhibition mechanism was explored through electrochemical techniques and computational studies, showcasing the potential of these compounds in industrial applications (Lgaz et al., 2017).
Synthesis Methods and Environmental Considerations
- The green synthesis methods for 2-chloroquinoline-3-carbaldehydes are summarized, emphasizing microwave, ultrasound, and grinding/solvent-free/water as solvents. This approach highlights the environmental sustainability aspect in the production of biologically active compounds (Patel et al., 2020).
Antimicrobial and Antioxidant Properties
- Synthesis and antibacterial, antioxidant, and molecular docking analysis of novel quinoline derivatives synthesized from 2-chloroquinoline-3-carbaldehyde showed promising results against various bacterial strains, indicating their potential in developing new antimicrobial agents (Zeleke et al., 2020).
Application in Material Science
- The homocoupling of 2-chloro-carbaldehyde derivatives to synthesize biquinolines using Ni[(PPh3)]4 as a reagent presents a method for creating complex molecular structures with potential applications in material science and pharmaceuticals (Benameur et al., 2010).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-chloro-6-iodoquinoline-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClINO/c11-10-7(5-14)3-6-4-8(12)1-2-9(6)13-10/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHXCLITFYIJFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(C=C2C=C1I)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-iodoquinoline-3-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methylpropanoic acid 2-[3-(diisopropylamino)-1-phenylpropyl]-4-formylphenyl ester](/img/structure/B1433667.png)
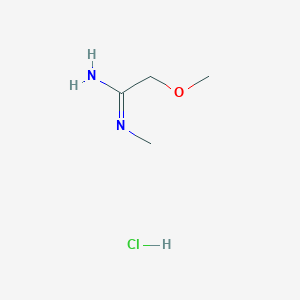

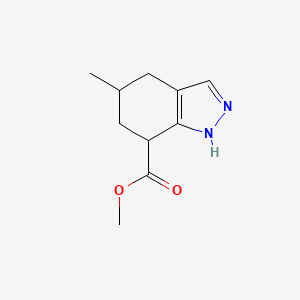
![2-(2-Methylpropyl)-octahydroimidazolidino[1,5-a]piperazin-3-one hydrochloride](/img/structure/B1433673.png)
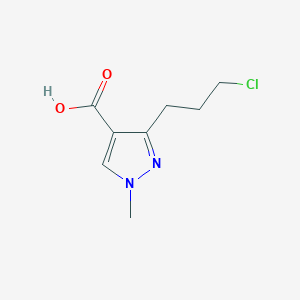

![1-[3-(4-methylpyridin-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1433682.png)

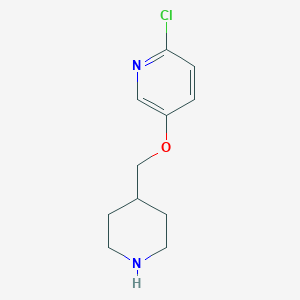
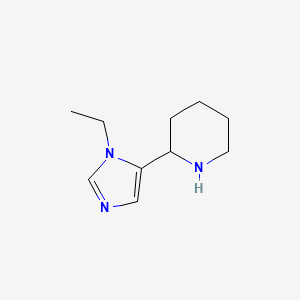
amine hydrochloride](/img/structure/B1433686.png)
![3-(chloromethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine hydrochloride](/img/structure/B1433687.png)
